4-Iodocinnamic acid
Overview
Description
4-Iodocinnamic acid is a synthetic spice that falls under the category of aromatic cinnamic acid, esters, and derivatives . It has a molecular formula of C9H7IO2 and a molecular weight of 274.05500 . The compound is also known by other names such as 3-(4-iodophenyl)prop-2-enoic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the synthetic routes involves the use of cinnamic acid and 4-Iodobenzyl bromide . Other precursors used in the synthesis include Malonic acid and 4-Iodobenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The density of the compound is 1.862 g/cm3 and it has a boiling point of 362ºC at 760 mmHg .Physical and Chemical Properties Analysis
This compound has a density of 1.862 g/cm3 and a boiling point of 362ºC at 760 mmHg . The compound has a molecular weight of 274.05500 and an exact mass of 273.94900 . The LogP value of the compound is 2.38900, indicating its lipophilicity .Scientific Research Applications
Bioavailability and Biological Activities
4-Hydroxycinnamic acid, a related compound to 4-Iodocinnamic acid, has been studied for its bioavailability and various biological activities. It exists in free or conjugated forms in plants and shows significant antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other activities. The conjugation of p-coumaric acid, a derivative, enhances its biological activities, despite challenges in absorption (Pei et al., 2016).
Antioxidant Properties and Health Benefits
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is known for its potential health benefits against diseases related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Its antioxidant properties and relation to various biological activities are well-documented (Silva & Batista, 2017).
Quantification in Agricultural and Health Industries
Ferulic acid, another derivative, is crucial in cell wall architecture and has high antioxidant properties. There's significant interest in extracting this compound from agricultural waste, necessitating accurate quantification methods. Such methods are vital for its applications in food and health industries (Barberousse et al., 2008).
Endothelial Function in Cerebral Ischemia
Research on 4-hydroxy-3,5-di-tret-butylcinnamic acid, a structurally related compound, shows significant endothelioprotective activity in experimental cerebral ischemia. This compound preserves vasodilating, antithrombotic, and anti-inflammatory functions, indicating potential for therapeutic applications in cerebral ischemia (Voronkov & Pozdnyakov, 2018).
Analytical Methods for Plant-Based Products and Biological Matrices
The analysis of p-Coumaric acid (4-hydroxycinnamic acid) in various matrices like plasma, urine, and plant extracts is crucial due to its pharmacological effects. The most effective analytical method for this purpose is high-performance liquid chromatography, indicating the importance of precise analysis techniques in evaluating the compound’s presence in different substances (Ferreira et al., 2019).
MALDI-MS Imaging of Small Molecules
D(4)-α-Cyano-4-hydroxycinnamic acid (D(4)-CHCA) is synthesized for use as a matrix in mass spectrometry imaging of small molecule drugs and endogenous compounds. It shows potential in unmasking signals in biological tissue sections, indicative of its applications in detailed molecular analysis (Shariatgorji et al., 2012).
Mechanism of Action
Target of Action
4-Iodocinnamic acid is a mesomorphic, supramolecular organic acid that exhibits potent cytotoxicity against cancer cells . It is an analogue of the natural product cinnamic acid . The primary target of this compound is the active site of the enzyme DNA polymerase .
Mode of Action
It is known to bind to the active site of the enzyme dna polymerase . This interaction could potentially interfere with the enzyme’s function, leading to the compound’s cytotoxic effects against cancer cells .
Pharmacokinetics
Factors such as renal function, genetic makeup, sex, and age can influence the pharmacokinetic parameters of a drug .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its cytotoxic effects against cancer cells . By binding to the active site of DNA polymerase, it may disrupt the normal functioning of this enzyme, potentially leading to cell death in cancer cells .
Biochemical Analysis
Biochemical Properties
4-Iodocinnamic acid is a derivative of cinnamic acid, which is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng .
Cellular Effects
This compound has been shown to exhibit potent cytotoxicity against cancer cells . It has also been used in the modification of cellulose fibers, resulting in materials with robust and sustained antibacterial properties .
Molecular Mechanism
It is known to bind to the active site of the enzyme DNA polymerase
Temporal Effects in Laboratory Settings
It is known that cinnamic acid derivatives demonstrate considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that some cinnamic acid derivatives have been found to significantly decrease triglycerides and total cholesterol in the plasma of hyperlipidemic rats .
Metabolic Pathways
This compound is a derivative of cinnamic acid, which is known to be metabolized to p-coumaric acid in Yarrowia lipolytica
Properties
IUPAC Name |
(E)-3-(4-iodophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDLJAPEZBFHGP-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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